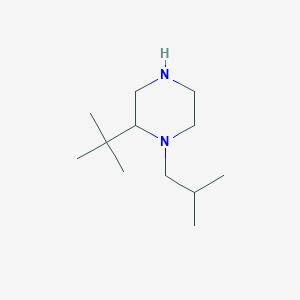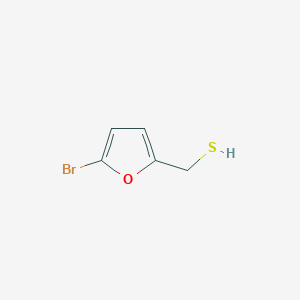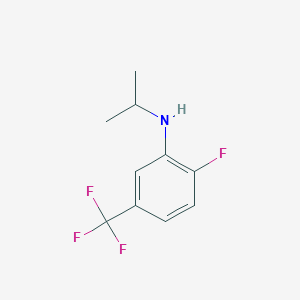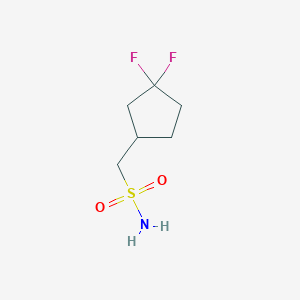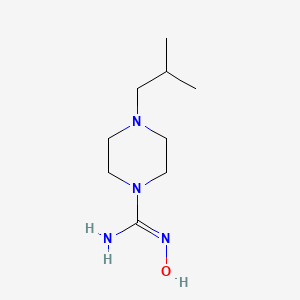![molecular formula C13H19NO B13253074 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol](/img/structure/B13253074.png)
1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol is an organic compound with the molecular formula C13H19NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it has a partially hydrogenated naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with an appropriate epoxide, such as propylene oxide. The reaction is usually carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the amine on the epoxide ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The purification process may involve crystallization or distillation to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of these receptors and influencing downstream signaling pathways. This can result in various physiological effects, depending on the specific target and the context of its use.
類似化合物との比較
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: Similar structure but with a hydroxyl group instead of an amino group.
1,2,3,4-Tetrahydro-1-naphthylamine: Similar structure but lacks the propanol side chain.
1-Tetralol: Another tetrahydronaphthalene derivative with a hydroxyl group
Uniqueness
1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a versatile compound in both synthetic and research applications .
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
1-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H19NO/c1-10(15)9-14-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,10,13-15H,4,6,8-9H2,1H3 |
InChIキー |
CNHRMLPWRQPWII-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1CCCC2=CC=CC=C12)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13253003.png)
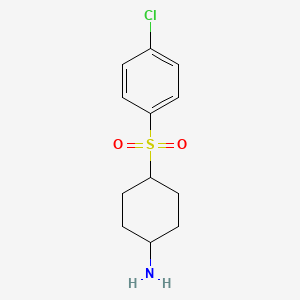
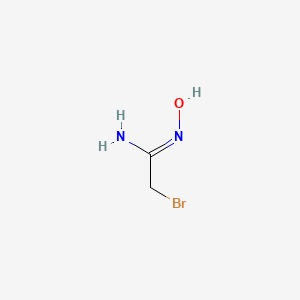
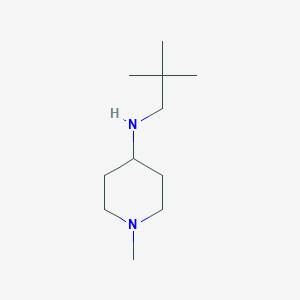
![methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B13253028.png)

